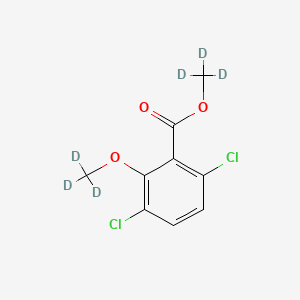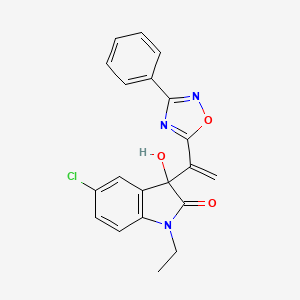
Dicamba methyl ester-d6
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dicamba methyl ester-d6 is a deuterium-labeled compound, specifically the deuterated form of dicamba methyl ester. It is a stable isotope-labeled compound used primarily in scientific research. The deuterium labeling involves replacing hydrogen atoms with deuterium, which can significantly affect the pharmacokinetic and metabolic profiles of the compound .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Dicamba methyl ester-d6 can be synthesized through a series of chemical reactions involving the introduction of deuterium atoms. The synthesis typically starts with the precursor compound, dicamba methyl ester, which undergoes deuteration. The reaction conditions often involve the use of deuterated reagents and solvents to ensure the incorporation of deuterium atoms .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. The process includes stringent quality control measures to ensure the consistency and stability of the deuterium labeling .
Análisis De Reacciones Químicas
Types of Reactions
Dicamba methyl ester-d6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Aplicaciones Científicas De Investigación
Dicamba methyl ester-d6 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.
Biology: Employed in metabolic studies to track the incorporation and transformation of the compound in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Industry: Applied in environmental monitoring to detect and quantify pesticide residues
Mecanismo De Acción
The mechanism of action of dicamba methyl ester-d6 involves its interaction with specific molecular targets. As a deuterium-labeled compound, it mimics the behavior of its non-deuterated counterpart but with altered pharmacokinetic properties. The deuterium atoms can affect the rate of metabolic reactions, leading to differences in the compound’s biological activity .
Comparación Con Compuestos Similares
Similar Compounds
Dicamba methyl ester: The non-deuterated form of dicamba methyl ester-d6.
Methyl 3,6-dichloro-2-methoxybenzoate: Another similar compound with slight structural differences.
Uniqueness
This compound is unique due to its deuterium labeling, which provides distinct advantages in scientific research. The deuterium atoms enhance the compound’s stability and allow for more precise tracking in metabolic studies. This makes it a valuable tool for researchers studying complex biological and chemical processes .
Propiedades
Fórmula molecular |
C9H8Cl2O3 |
|---|---|
Peso molecular |
241.10 g/mol |
Nombre IUPAC |
trideuteriomethyl 3,6-dichloro-2-(trideuteriomethoxy)benzoate |
InChI |
InChI=1S/C9H8Cl2O3/c1-13-8-6(11)4-3-5(10)7(8)9(12)14-2/h3-4H,1-2H3/i1D3,2D3 |
Clave InChI |
AWSBKDYHGOOSML-WFGJKAKNSA-N |
SMILES isomérico |
[2H]C([2H])([2H])OC1=C(C=CC(=C1C(=O)OC([2H])([2H])[2H])Cl)Cl |
SMILES canónico |
COC1=C(C=CC(=C1C(=O)OC)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(2S)-N-[(1S)-1-[1-[2-[4-[2-[6-tert-butylsulfonyl-4-[(4,5-dimethyl-1H-pyrazol-3-yl)amino]quinazolin-7-yl]oxyethyl]piperazin-1-yl]pyrimidine-5-carbonyl]piperidin-4-yl]-2-[(2S)-2-[4-(4-fluorobenzoyl)-1,3-thiazol-2-yl]pyrrolidin-1-yl]-2-oxoethyl]-2-(methylamino)propanamide](/img/structure/B12403527.png)
![1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-methoxyoxolan-2-yl]-5-(furan-2-yl)pyrimidine-2,4-dione](/img/structure/B12403531.png)




![9-[(2R,3S,5R)-3,4-dihydroxy-5-(trityloxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B12403558.png)




![1-[(2R,3S,5S)-4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodopyrimidine-2,4-dione](/img/structure/B12403594.png)
